![molecular formula C12H12N2O B6493147 2-(3,5-dimethylphenoxy)pyrazine CAS No. 2640959-54-0](/img/structure/B6493147.png)
2-(3,5-dimethylphenoxy)pyrazine
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Overview
Description
2-(3,5-Dimethylphenoxy)pyrazine, also known as 2-DMPP, is a heterocyclic aromatic compound with a pyrazine ring structure. It is a colorless solid that is soluble in chloroform and slightly soluble in water. It is used as a reagent in organic synthesis, as a flavoring agent, and in the production of pharmaceuticals. It has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-malarial, and anti-cancer agent.
Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including those containing the 2-(3,5-dimethylphenoxy)pyrazine scaffold, have demonstrated significant antimicrobial properties . These compounds exhibit inhibitory effects against bacteria, fungi, and viruses. Researchers have investigated their potential as novel antibiotics or antifungal agents.
Mechanism of Action
Target of Action
Pyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrazine derivatives have been associated with various biological activities, indicating their potential to influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of pyrazine derivatives are crucial in determining their bioavailability and therapeutic efficacy .
Result of Action
Pyrazine derivatives have shown a wide range of biological activities, suggesting they can induce various molecular and cellular changes .
Action Environment
The action of pyrazine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are present .
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-10(2)7-11(6-9)15-12-8-13-3-4-14-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZJICZWFXSTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)pyrazine |
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